Hexanoic acid, 2-bromoethyl ester
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Overview
Description
2-Bromoethyl hexanoate is an organic compound with the molecular formula C8H15BrO2This compound is characterized by the presence of a bromoethyl group attached to a hexanoate ester, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoethyl hexanoate can be synthesized through the esterification of hexanoic acid with 2-bromoethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-bromoethyl hexanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethyl hexanoate undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile such as an amine or thiol. Common reagents include sodium azide or potassium thiocyanate.
Reduction: The reduction of 2-bromoethyl hexanoate can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Hydrolysis: Acidic or basic hydrolysis of 2-bromoethyl hexanoate results in the formation of hexanoic acid and 2-bromoethanol
Major Products Formed:
- Nucleophilic substitution yields various substituted ethyl hexanoates.
- Reduction produces 2-hexanol.
- Hydrolysis results in hexanoic acid and 2-bromoethanol .
Scientific Research Applications
2-Bromoethyl hexanoate finds applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for studying biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: 2-Bromoethyl hexanoate is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromoethyl hexanoate involves its reactivity as an alkylating agent. The bromoethyl group can undergo nucleophilic substitution reactions, allowing it to modify various molecular targets. This reactivity is harnessed in synthetic chemistry to introduce functional groups into target molecules .
Comparison with Similar Compounds
2-Bromoethyl acetate: Similar in structure but with an acetate ester group.
2-Bromoethyl butanoate: Contains a butanoate ester group instead of hexanoate.
2-Bromoethyl octanoate: Features an octanoate ester group.
Uniqueness: 2-Bromoethyl hexanoate is unique due to its specific chain length and reactivity, making it suitable for particular synthetic applications where other bromoethyl esters may not be as effective .
Properties
CAS No. |
6282-52-6 |
---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
2-bromoethyl hexanoate |
InChI |
InChI=1S/C8H15BrO2/c1-2-3-4-5-8(10)11-7-6-9/h2-7H2,1H3 |
InChI Key |
AHELICBDMBDYSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCBr |
Origin of Product |
United States |
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